Methyl azepane-2-carboxylate hydrochloride

Description

Chemical Identity and Structural Features

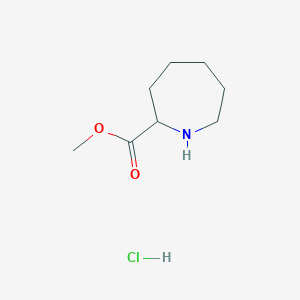

This compound (CAS Number: 34459-10-4) is a crystalline compound with a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-azepanecarboxylate hydrochloride. The structure consists of a seven-membered saturated heterocyclic ring (azepane) with a nitrogen atom at position 1, and a methyl carboxylate substituent at position 2, present as the hydrochloride salt.

The compound contains several key structural features that define its chemical behavior and reactivity. The azepane ring represents a saturated seven-membered heterocycle containing one nitrogen atom, which serves as the basic center that forms the salt with hydrochloride. The methyl carboxylate group at the C-2 position provides an ester functionality that offers possibilities for further chemical modifications.

The free base form of this compound, methyl azepane-2-carboxylate, has a molecular formula of C8H15NO2 with a molecular weight of 157.21 g/mol. Its conversion to the hydrochloride salt enhances stability and typically improves water solubility, which is advantageous for various applications.

The structural representation can be expressed through several chemical notation systems:

- InChI Code: 1S/C8H15NO2.ClH/c1-11-8(10)7-5-3-2-4-6-9-7;/h7,9H,2-6H2,1H3;1H

- InChI Key: BNHXNHZLTSGLMV-UHFFFAOYSA-N

Table 1: Key Physicochemical Properties of this compound

The stereochemistry of this compound deserves special attention, as both racemic and enantiomerically pure forms exist. The (S)-enantiomer (methyl (S)-azepane-2-carboxylate hydrochloride) has been assigned CAS Number 2323062-57-1, while the (R)-enantiomer also exists in the chemical space. The stereogenic center at the C-2 position, where the carboxylate group is attached, is responsible for this chirality.

Historical Context in Heterocyclic Chemistry

Seven-membered heterocyclic compounds containing nitrogen have been subjects of considerable interest in organic chemistry for many decades. The parent compound azepane (hexamethyleneimine) represents a saturated seven-membered ring with one nitrogen atom, while azepine refers to the unsaturated analog.

The study of azepane derivatives emerged as part of broader research into nitrogen-containing heterocycles that gained momentum in the mid-20th century. Azepane itself is produced by partial hydrogenolysis of hexamethylene diamine, providing a foundation for accessing more complex derivatives like this compound.

The development of synthetic methodologies for seven-membered heterocycles presented significant challenges compared to their five- and six-membered counterparts. As noted in contemporary literature, "Seven-membered P/N heterocycles are comparatively scarce and lack general, high yielding syntheses" - an observation that applies similarly to the historical development of nitrogen-containing seven-membered rings. This relative synthetic difficulty explains why seven-membered heterocycles remained less explored than their smaller ring counterparts for many years.

Methods for synthesizing functionalized azepanes have evolved considerably over time. Early approaches relied heavily on ring expansion strategies from six-membered precursors. According to recent literature, "Current state-of-the-art techniques in azepane preparation rely mostly on a multistep synthesis of linear precursors followed by cyclization and elaboration (for example, ring-closing metathesis and then reduction) or, alternatively, a Beckmann rearrangement of functionalized piperidones". These synthetic challenges contributed to the relatively limited exploration of azepane chemistry compared to other heterocyclic systems.

Specific synthetic pathways to this compound have been documented in chemical literature, typically involving the functionalization of the azepane ring at the 2-position. The carboxylate functionality provides a versatile handle for further transformations, making this compound valuable as a synthetic intermediate.

The development of improved synthetic routes to azepane derivatives represents an ongoing area of research in heterocyclic chemistry. Recent innovations include "a strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion", highlighting continuing efforts to develop more efficient access to this important class of compounds.

Significance in Medicinal Chemistry and Drug Discovery

Seven-membered heterocyclic compounds, including azepane derivatives, have emerged as important scaffolds in medicinal chemistry and drug discovery. These structures offer unique three-dimensional properties that distinguish them from the more common five- and six-membered heterocycles.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Its importance stems from several key factors:

The azepane ring provides a distinctive spatial arrangement that can influence how molecules interact with biological targets. Seven-membered rings offer conformational properties different from those of five- and six-membered heterocycles, potentially accessing unique binding modes with receptors and enzymes.

The compound contains functional groups amenable to further chemical modifications, enabling the synthesis of diverse derivatives for structure-activity relationship studies.

The presence of a stereogenic center allows for the preparation of enantiomerically pure compounds, which is often critical in drug development due to the chirality of biological targets.

Research has demonstrated that seven-membered heterocyclic compounds exhibit a variety of biological activities. According to a comprehensive review, these structures "show a variety of biological activities" and "have been used commonly in central nervous system drugs in the past 30 years". The review further notes that "many studies have been conducted on their activities, including antitumor, antibacterial, etc.".

The azepane scaffold specifically has been incorporated into various pharmaceutical agents. As one source notes, "A variety of pharmaceutical drugs contain an azepane ring including bazedoxifene, cetiedil, glisoxepide, mecillinam, nabazenil, setastine, and tolazamide, among others". This demonstrates the practical value of azepane-based structures in marketed pharmaceutical products.

Recent research has revealed promising pharmacological properties of specific azepane derivatives. For instance, one study reported that "an N-benzylated azepane emerged as a potent inhibitor of monoamine transporters with some selectivity toward norepinephrine (NET, SLC6A2) and dopamine transporter (DAT, SLC6A3) inhibition (IC50 < 100 nM) in combination with σ-1R inhibition (IC50 ≈ 110 nM)". Such findings highlight the potential of azepane-based compounds in addressing neuropsychiatric disorders.

Despite these promising applications, azepane derivatives remain relatively underexplored compared to other heterocyclic scaffolds. As one study points out, "while the six- and five-membered piperidine and pyrrolidine are widespread in medicinal chemistry libraries, the seven-membered azepane is essentially absent and this leaves open a substantial area of three-dimensional chemical space". This observation underscores the potential for new discoveries based on azepane chemistry.

Table 2: Selected Research Findings on Azepane Derivatives in Medicinal Chemistry

This compound specifically serves as an important precursor for the synthesis of more complex azepane derivatives with potential pharmacological activity. Its relatively simple structure, combined with functional groups amenable to further modification, makes it a valuable building block in medicinal chemistry research focused on exploring this promising yet underutilized area of chemical space.

Future research directions may include the development of more efficient synthetic routes to this compound and its derivatives, exploration of novel chemical transformations based on this scaffold, and further investigation of the biological activities of azepane-based structures in drug discovery programs.

Properties

IUPAC Name |

methyl azepane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-5-3-2-4-6-9-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHXNHZLTSGLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681045 | |

| Record name | Methyl azepane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34459-10-4 | |

| Record name | Methyl azepane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl azepane-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Cyclization of Precursors

Method Overview:

This approach involves cyclization of suitably functionalized linear precursors, such as amino esters or amino acids, under controlled conditions to form the azepane ring, followed by salt formation with hydrochloric acid.

- Preparation of linear precursor: Typically, amino acids or amino alcohols with appropriate chain lengths are synthesized or procured.

- Cyclization reaction: Heating or employing dehydrating agents (e.g., polyphosphoric acid or phosphorus oxychloride) induces intramolecular cyclization to form the azepane ring.

- Esterification: The carboxyl group is esterified to methyl ester using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

- Salt formation: The free amine is converted to its hydrochloride salt by bubbling hydrogen chloride gas or adding concentrated HCl in a suitable solvent.

| Parameter | Typical Range | References |

|---|---|---|

| Temperature | 80–120°C | |

| Solvent | Toluene, dichloromethane | |

| Reagents | Methyl iodide, methyl sulfate | |

| Time | 4–12 hours |

Nucleophilic Substitution on Azepane Derivatives

Method Overview:

This method involves starting from pre-formed azepane derivatives bearing reactive groups (e.g., halides or activated esters) and performing nucleophilic substitution with methyl esters or related reagents.

- Synthesis of azepane precursor: Through cyclization of suitable amino alcohols or amines.

- Functionalization: Introducing leaving groups such as halides at the 2-position.

- Substitution reaction: Reacting with methyl esters or methylating agents under basic conditions to install the methyl ester group.

- HCl salt formation: Exposing the amine to HCl gas or HCl solution to generate the hydrochloride salt.

| Parameter | Typical Range | References |

|---|---|---|

| Temperature | 50–80°C | , |

| Solvent | Acetone, ethanol | |

| Reagents | Methyl chloroformate, methyl iodide | , |

| Time | 6–24 hours | , |

Multistep Synthesis via Cyclization and Esterification

Method Overview:

This approach employs a multistep process starting from simpler heterocyclic precursors, such as pyrrolidines or piperidines, which are converted into azepanes via ring expansion or cyclization.

- Preparation of intermediate: For example, starting from pyrrolidine derivatives.

- Ring expansion: Using reagents like diazomethane or other carbene sources to expand the ring to azepane.

- Esterification: Methylation of the carboxyl group with methyl iodide or dimethyl sulfate.

- Salt formation: Reaction with HCl to generate the hydrochloride salt.

| Parameter | Typical Range | References |

|---|---|---|

| Temperature | 25–70°C | |

| Solvent | Dichloromethane, acetonitrile | |

| Reagents | Methyl iodide, carbene sources | |

| Time | 12–48 hours |

Industrial-Scale Synthesis

In large-scale manufacturing, the synthesis typically employs continuous flow reactors or batch processes with optimized parameters for yield and purity.

- Use of automated temperature and pressure controls.

- Purification via recrystallization or chromatography.

- Salt formation via direct addition of HCl in the final step.

Data Table: Comparative Summary of Preparation Methods

Research Findings and Considerations

- Reproducibility: Precise control of temperature, reagent stoichiometry, and reaction time is critical for high yield and purity.

- Purification: Recrystallization from solvents like ethanol or dichloromethane often yields pure hydrochloride salts.

- Safety: Handling methylating agents and HCl gas requires appropriate safety measures, including PPE and fume hoods.

Chemical Reactions Analysis

Types of Reactions: Methyl azepane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azepane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl azepane-2-carboxylate hydrochloride has the molecular formula and a molecular weight of 207.7 g/mol. It features a seven-membered azepane ring structure, which is critical for its biological activity and chemical reactivity.

This compound serves as a versatile building block in synthetic chemistry and has several applications:

1. Organic Synthesis

- Building Block: It is utilized in the synthesis of more complex molecules, particularly in drug discovery and development.

- Reagent: The compound acts as a reagent in various organic reactions, facilitating transformations that lead to the formation of diverse chemical entities.

2. Biological Research

- Biological Activity: Studies have indicated potential interactions with biological molecules, making it a candidate for further investigation into its pharmacological properties.

- Mechanism of Action: It may function as a ligand that interacts with specific receptors or enzymes, modulating their activity and influencing various biological pathways.

3. Medicinal Chemistry

- Therapeutic Applications: Ongoing research aims to explore its use as a precursor in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders and infections.

4. Industrial Applications

- Material Development: The compound is being investigated for its potential in developing new materials and chemical processes, contributing to advancements in chemical manufacturing.

The biological effects of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

- The compound shows potential as an enzyme inhibitor, affecting metabolic pathways related to neurotransmission.

2. Receptor Modulation

- Research suggests it may modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for treating psychiatric disorders.

3. Antimicrobial Properties

- Preliminary studies indicate significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Case Studies

Several studies highlight the compound's potential applications:

1. Neurotransmitter Interaction

- A study published in the Journal of Medicinal Chemistry examined how structural modifications to azepane derivatives could enhance receptor affinity for dopamine receptors, indicating therapeutic potential for psychiatric conditions.

2. Antimicrobial Testing

- Investigations showed that this compound exhibited significant inhibition against multiple bacterial strains at low concentrations, supporting its development as an antimicrobial agent.

3. Cytotoxicity Studies

- Research assessing the cytotoxic effects on cancer cell lines reported IC50 values in the nanomolar range for certain derivatives, suggesting that structural variations can enhance anticancer activity.

Mechanism of Action

The mechanism of action of methyl azepane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Key Observations:

Ring Size and Flexibility: The azepane ring (7-membered) in the target compound provides greater conformational flexibility compared to the piperidine analogs (6-membered). This flexibility may influence binding interactions in biological systems or alter solubility profiles .

Ester Functionalization: The mono-ester group in this compound contrasts with the dual ester groups in cis-dimethyl piperidine-2,6-dicarboxylate hydrochloride (59234-48-9). The latter’s increased hydrophilicity may enhance water solubility but reduce lipid membrane permeability .

Stereochemistry: The (S)-enantiomer (90710-04-6) highlights the importance of chirality in pharmacological activity.

Hydrochloride Salt :

- Hydrochloride salts (e.g., 34459-10-4, 32559-18-5, 59234-48-9) generally improve solubility in aqueous media compared to free bases (e.g., 90710-04-6). This property is critical for reactions in polar solvents or formulations requiring high bioavailability .

Stability and Handling Considerations

While detailed stability data for this compound is absent in the evidence, pharmacopeial standards for similar compounds (e.g., crystallinity and dimethylaniline limits in ) suggest stringent purity requirements for hydrochloride salts. General safety protocols from related compounds () recommend:

- Personal Protective Equipment (PPE) : Gloves, face shields, and safety glasses to prevent skin/eye contact.

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion/inhalation .

Biological Activity

Methyl azepane-2-carboxylate hydrochloride is a compound with significant potential in biological and chemical research. This article delves into its biological activities, mechanisms of action, and applications based on diverse scientific literature.

Overview of this compound

This compound, with the molecular formula , is a derivative of azepane, a seven-membered heterocyclic compound that features one nitrogen atom in its ring structure. This compound is synthesized through various methods, commonly involving the cyclization of 6-aminohexanoic acid with methanol in the presence of hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as a ligand that binds to enzymes or receptors. This interaction can modulate enzyme activity and influence biochemical pathways, which may lead to therapeutic effects.

Key Mechanisms:

- Enzyme Modulation : The compound can affect enzyme interactions and metabolic pathways, making it valuable for studying biochemical processes.

- Ligand Activity : By binding to various receptors, it may influence cellular signaling pathways related to growth and proliferation .

Biological Activities

This compound has been investigated for several biological activities:

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals unique attributes that may enhance its biological activity:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Seven-membered ring | Potential anticancer and neuropharmacological effects |

| Methyl Piperidine-2-Carboxylate Hydrochloride | Six-membered ring | Anticancer activity through different pathways |

| Methyl Hexahydroazepine-2-Carboxylate Hydrochloride | Seven-membered ring | Similar metabolic pathway interactions |

Case Studies and Research Findings

- Cancer Therapy Applications : Recent studies have highlighted the potential of azepane derivatives in cancer therapy. For example, compounds designed based on the azepane structure showed improved cytotoxicity against specific cancer cell lines compared to traditional therapies .

- Enzyme Interaction Studies : Research has demonstrated that methyl azepane derivatives can inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered cellular responses, providing a basis for further therapeutic exploration .

- Neuropharmacology : Investigations into the interaction of azepane derivatives with muscarinic receptors suggest that these compounds could be beneficial in treating cognitive decline associated with Alzheimer's disease .

Q & A

Q. Table 1. Key Parameters for Stability Studies

| Parameter | Conditions | Analytical Method | Reference |

|---|---|---|---|

| Temperature | 25°C, 40°C, 60°C | HPLC-UV | |

| pH Range | 1.0 (HCl), 7.4 (PBS), 12.0 (NaOH) | LC-MS | |

| Light Exposure | ICH Q1B photostability guidelines | NMR |

Q. Table 2. Recommended PPE for Handling

| Equipment | Specification | Evidence Source |

|---|---|---|

| Gloves | Nitrile/PVC, ≥0.1 mm thickness | |

| Eye Protection | EN 166-certified goggles | |

| Respiratory | NIOSH-approved N95/P100 mask |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.